2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol
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Overview
Description
2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is a chemical compound that features a tert-butyldiphenylsilyl protecting group attached to an alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures
Catalyst: DMAP (4-Dimethylaminopyridine) or imidazole
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride)
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of deprotected alcohols or other functionalized derivatives
Scientific Research Applications
2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is widely used in scientific research due to its stability and versatility. Some applications include:
Chemistry: Used as a protecting group for alcohols in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The tert-butyldiphenylsilyl group provides steric hindrance, which enhances the stability of the protected hydroxyl group against acidic and nucleophilic conditions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldiphenylsilyl chloride
- Trimethylsilyl chloride
Uniqueness
2-[2-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]-1,3-dioxolan-2-yl]ethanol is unique due to its enhanced stability provided by the bulky tert-butyldiphenylsilyl group. This stability makes it particularly useful in reactions where other silyl protecting groups might fail .
Properties
Molecular Formula |
C23H32O4Si |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-1,3-dioxolan-2-yl]ethanol |
InChI |
InChI=1S/C23H32O4Si/c1-22(2,3)28(20-10-6-4-7-11-20,21-12-8-5-9-13-21)27-17-15-23(14-16-24)25-18-19-26-23/h4-13,24H,14-19H2,1-3H3 |
InChI Key |
LKWXJEZCKARRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3(OCCO3)CCO |
Origin of Product |
United States |
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